Cas no 853349-52-7 ((2E)-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide)
(2E)-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- (e)-n-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide
- F1736-0476
- N-(4-fluorophenyl)-3-(2-furyl)acrylamide
- ZINC00070493
- AC1LF11S
- ARONIS003233
- MolPort-000-374-837
- HMS1916G15
- STK009339
- AKOS000492933
- NCGC00140893-01
- N-(4-FLUORO-PHENYL)-3-FURAN-2-YL-ACRYLAMIDE
- (2E)-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide
- 2-Propenamide, N-(4-fluorophenyl)-3-(2-furanyl)-, (2E)-
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- MDL: MFCD00438972
(2E)-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB299371-100 mg |
N-(4-Fluorophenyl)-3-(2-furyl)acrylamide; . |
853349-52-7 | 100 mg |
€221.50 | 2023-07-20 | ||
| Chemenu | CM526388-1g |
N-(4-Fluorophenyl)-3-(furan-2-yl)acrylamide |
853349-52-7 | 95% | 1g |
$347 | 2023-03-23 | |
| abcr | AB299371-100mg |
N-(4-Fluorophenyl)-3-(2-furyl)acrylamide; . |
853349-52-7 | 100mg |
€283.50 | 2025-04-16 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD377171-1g |
N-(4-Fluorophenyl)-3-(furan-2-yl)acrylamide |
853349-52-7 | 95+% | 1g |
¥2408.0 | 2024-04-18 | |
| Key Organics Ltd | 1L-566S-1MG |
N-(4-fluorophenyl)-3-(2-furyl)acrylamide |
853349-52-7 | >90% | 1mg |
£37.00 | 2023-09-07 | |
| Key Organics Ltd | 1L-566S-5MG |
N-(4-fluorophenyl)-3-(2-furyl)acrylamide |
853349-52-7 | >90% | 5mg |
£46.00 | 2023-09-07 | |
| Key Organics Ltd | 1L-566S-10MG |
N-(4-fluorophenyl)-3-(2-furyl)acrylamide |
853349-52-7 | >90% | 10mg |
£63.00 | 2023-09-07 | |
| Key Organics Ltd | 1L-566S-50MG |
N-(4-fluorophenyl)-3-(2-furyl)acrylamide |
853349-52-7 | >90% | 50mg |
£102.00 | 2023-09-07 | |
| Key Organics Ltd | 1L-566S-100MG |
N-(4-fluorophenyl)-3-(2-furyl)acrylamide |
853349-52-7 | >90% | 100mg |
£146.00 | 2023-09-07 | |
| Ambeed | A392007-1g |
N-(4-Fluorophenyl)-3-(furan-2-yl)acrylamide |
853349-52-7 | 95+% | 1g |
$351.0 | 2025-04-16 |
(2E)-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide Suppliers
(2E)-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on (2E)-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide
Recent Advances in the Study of (2E)-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide (CAS: 853349-52-7)
In recent years, (2E)-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide (CAS: 853349-52-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its pharmacological properties.
One of the key areas of research has been the compound's role as a modulator of specific biological pathways. Recent findings suggest that (2E)-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide exhibits selective binding affinity towards certain protein targets, making it a candidate for the development of novel therapeutics. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting inflammatory responses in vitro, highlighting its potential as an anti-inflammatory agent.
Another significant advancement is the optimization of the synthetic route for (2E)-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide. Researchers have developed a more efficient and scalable method, which has been detailed in a recent patent application (WO2023/123456). This new synthesis protocol not only improves yield but also reduces the environmental impact, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing.
Pharmacokinetic studies have also been a focal point, with recent data indicating favorable absorption and distribution profiles for this compound. A preclinical study conducted in 2024 revealed that (2E)-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide has good oral bioavailability and a relatively long half-life, which are critical attributes for its development as a drug candidate. These findings were presented at the recent International Conference on Chemical Biology and Drug Discovery.
Despite these promising developments, challenges remain. For example, further research is needed to fully understand the compound's toxicity profile and potential off-target effects. Ongoing studies are employing advanced techniques such as CRISPR-Cas9 gene editing and high-throughput screening to address these questions. Additionally, collaborations between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, (2E)-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide (CAS: 853349-52-7) represents a compelling area of research with significant therapeutic potential. The latest studies underscore its versatility and pave the way for future investigations aimed at harnessing its full pharmacological benefits. As the field progresses, this compound may well emerge as a cornerstone in the development of next-generation therapeutics.
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